N-Isopropylcyclopentanamine
Description
N-Isopropylcyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with an isopropylamine group. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. The compound is characterized by its bicyclic structure, where the cyclopentane ring contributes to moderate ring strain compared to larger cycloalkanes. This structural configuration influences its physicochemical properties, including solubility, boiling point, and reactivity.
This compound has been utilized as a solvent in organic synthesis, particularly in reactions involving purine derivatives, as demonstrated in a Pfizer Inc. patent where it facilitated the synthesis of adenosine A2a receptor agonists . Its role as a solvent likely stems from its polarity and ability to stabilize intermediates via weak amine interactions.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-propan-2-ylcyclopentanamine |
InChI |
InChI=1S/C8H17N/c1-7(2)9-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
HGEXOWFANSIFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and experimental properties of N-Isopropylcyclopentanamine and its analogs:
Key Observations:
Ring Size Effects: Cyclopentane derivatives (e.g., this compound) exhibit higher ring strain and lower boiling points compared to cyclohexane analogs (e.g., N-Isopropylcyclohexylamine). Cyclohexane-based amines generally display increased lipophilicity, impacting solubility in nonpolar solvents .
Chain Length: Longer alkyl chains (e.g., butyl in N-butylcyclopentanamine) increase molecular weight and may enhance hydrophobic interactions, affecting biological activity or solvent compatibility .
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